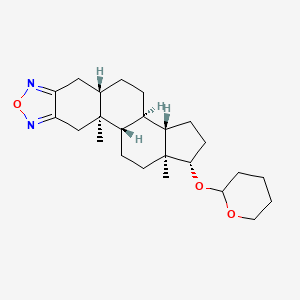

5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol

Description

Propriétés

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O3/c1-23-11-10-18-16(17(23)8-9-21(23)28-22-5-3-4-12-27-22)7-6-15-13-19-20(26-29-25-19)14-24(15,18)2/h15-18,21-22H,3-14H2,1-2H3/t15-,16-,17-,18-,21-,22?,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLXLSORBBNHCW-OILZYBRFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=NON=C6C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(CC6=NON=C6C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4975-12-6 |

Source

|

| Record name | 5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5.ALPHA.-ANDROSTANOL(2,3)FURAZAN-17.BETA.-TETRAHYDROPYRANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0MI94UZI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol: A Novel Anabolic-Androgenic Steroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol, a synthetic steroid with a unique molecular architecture suggesting a significant anabolic-androgenic profile. By examining its structural components—a 5α-androstanol core, a fused furazan ring, and a 17β-tetrahydropyranol ether—this document elucidates its probable pharmacological mechanisms, potential therapeutic applications, and anticipated metabolic fate. This guide synthesizes existing knowledge of related compounds, such as furazabol and danazol, to offer a predictive but scientifically grounded profile for this novel molecule. Detailed experimental protocols are provided to facilitate further investigation into its specific binding affinities, in vivo activity, and safety profile.

Introduction: Unveiling a New Molecular Entity

The field of steroid chemistry has continuously evolved, seeking to create molecules with enhanced therapeutic indices—maximizing desired anabolic effects while minimizing androgenic side effects. 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol emerges as a compound of interest, integrating a potent androgenic backbone with a heterocyclic modification known to modulate activity and a protecting group designed to enhance oral bioavailability and duration of action.

This guide serves as a foundational document for researchers, offering a deep dive into the anticipated pharmacological landscape of this compound. By understanding its constituent parts, we can construct a hypothetical, yet robust, framework for its biological activity, guiding future preclinical and clinical investigation.

Chemical Profile and Synthesis

Chemical Structure and Properties

-

IUPAC Name: (1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-diene[1]

-

Core Structure: A 5α-androstane skeleton, which is a saturated derivative of testosterone. This core is known for its potent androgenic activity.

-

Key Modifications:

-

Furazan Ring: A five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, fused to the A-ring of the steroid at the C-2 and C-3 positions. This modification is also seen in the anabolic steroid furazabol.[3][4]

-

17β-Tetrahydropyranol (THP) Ether: A protecting group attached to the 17β-hydroxyl group. This modification is designed to increase oral bioavailability and prolong the half-life of the steroid by preventing rapid first-pass metabolism in the liver.[5]

-

| Property | Value | Source |

| Molecular Formula | C24H36N2O3 | [1][2] |

| Molecular Weight | 400.56 g/mol | [1][2] |

| XLogP3 | 5.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 1 | [1] |

Proposed Synthetic Pathway

The synthesis of 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol would likely commence from a readily available steroid precursor, such as epiandrosterone. The following represents a plausible synthetic route:

Caption: Proposed synthetic pathway for 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol.

Pharmacological Profile: A Predictive Analysis

The pharmacological actions of this compound are predicted based on its structural similarity to other anabolic-androgenic steroids (AAS).

Mechanism of Action

Like other AAS, 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol is expected to exert its effects primarily through binding to and activating the androgen receptor (AR).[4] The AR is a ligand-activated transcription factor that, upon binding to an androgen, translocates to the nucleus and regulates the expression of target genes responsible for the development and maintenance of male secondary sexual characteristics and anabolic processes in muscle and bone.[6][7]

Caption: Predicted mechanism of action via the androgen receptor.

Anabolic and Androgenic Activity

The ratio of anabolic to androgenic activity is a critical determinant of a steroid's therapeutic potential.

-

Anabolic Effects: Increased protein synthesis, muscle mass, and bone density.

-

Androgenic Effects: Development of male secondary sexual characteristics.

Furazabol, a structurally related compound, is reported to have a relatively high ratio of anabolic to androgenic activity.[3][8] It is plausible that 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol will exhibit a similar profile. The 5α-reduced nature of the androstane core typically confers strong androgenic properties.[9]

Comparison with Related Compounds

| Compound | Structural Features | Known Activities |

| Furazabol | Furazan ring fused to a 17α-methylated androstane core | Anabolic, with some claims of antihyperlipidemic effects (disputed).[3][8][10] |

| Danazol | Isoxazole ring fused to an ethisterone derivative | Weak androgen, antigonadotropin, used for endometriosis and hereditary angioedema.[11][12][13] |

| Stanozolol | Pyrazole ring fused to a 17α-methylated DHT derivative | Potent anabolic with moderate androgenic effects. |

Experimental Protocols for Pharmacological Evaluation

To empirically determine the pharmacological profile of 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol, the following experimental workflows are recommended.

In Vitro Assays

This assay determines the affinity of the compound for the androgen receptor.

Protocol:

-

Prepare a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).

-

Incubate the receptor preparation with a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) and varying concentrations of the test compound.

-

Separate bound from unbound radioligand (e.g., via dextran-coated charcoal).

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 and Ki values to determine binding affinity.

This assay measures the ability of the compound to activate gene transcription via the androgen receptor.

Protocol:

-

Transfect a suitable cell line (e.g., HEK293 or PC-3) with an AR expression vector and a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase).

-

Treat the transfected cells with varying concentrations of the test compound.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Determine the EC50 value to quantify the compound's potency as an AR agonist.

Caption: In vitro experimental workflow.

In Vivo Assays

This is the standard in vivo assay to assess the anabolic and androgenic activity of a compound in castrated male rats.

Protocol:

-

Acclimate castrated immature male rats.

-

Administer the test compound daily for a specified period (e.g., 7-10 days).

-

Include a vehicle control group and a positive control group (e.g., testosterone propionate).

-

At necropsy, dissect and weigh specific tissues:

-

Anabolic indicators: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles.

-

-

Calculate the ratio of anabolic to androgenic activity.

Potential Therapeutic Applications and Side Effects

Based on the predicted pharmacological profile, potential applications and side effects can be extrapolated.

Potential Therapeutic Uses

-

Muscle Wasting Conditions: Such as those associated with HIV/AIDS, cancer cachexia, and severe burn injuries.[14]

-

Hypogonadism: As a form of androgen replacement therapy.

-

Osteoporosis: Due to its potential anabolic effects on bone.[15]

-

Hereditary Angioedema: Similar to danazol, it may increase the levels of C1 esterase inhibitor.[12][13]

Anticipated Side Effects

As with all AAS, use of 5α-Androstanol(2,3)furazan-17β-tetrahydropyranol is likely to be associated with a range of dose-dependent side effects.[14]

-

Androgenic Side Effects: Acne, oily skin, accelerated male pattern baldness, and virilization in women.[13]

-

Cardiovascular Effects: Adverse changes in lipid profiles (decreased HDL, increased LDL), which can increase the risk of cardiovascular disease.[10][16]

-

Hepatotoxicity: While the 17β-THP ether may offer some protection compared to 17α-alkylation, liver function should be monitored.[3][17]

-

Endocrine Disruption: Suppression of endogenous testosterone production and potential for gynecomastia if aromatization occurs (though less likely with a DHT derivative).

Conclusion

5α-Androstanol(2,3)furazan-17β-tetrahydropyranol represents a rationally designed synthetic steroid with the potential for a favorable anabolic-to-androgenic ratio and improved oral bioavailability. Its unique combination of a 5α-reduced core, a fused furazan ring, and a 17β-THP ether warrants thorough investigation. The experimental protocols outlined in this guide provide a clear path for elucidating its precise pharmacological profile and therapeutic potential. As with any potent hormonal agent, a comprehensive understanding of its efficacy and safety is paramount for any future development.

References

-

Wikipedia. Danazol. [Link]

-

Sanofi U.S. Danazol. [Link]

-

Wikipedia. Furazabol. [Link]

-

Steroids. Structural characteristics of anabolic androgenic.... [Link]

-

MedlinePlus. (2017, May 24). Danazol. [Link]

-

StatPearls - NCBI Bookshelf. (2024, February 28). Danazol. [Link]

-

Healio. Danazol: Uses, Side Effects & Dosage. [Link]

-

Global Substance Registration System. 5.ALPHA.-ANDROSTANOL(2,3)FURAZAN-17.BETA.-TETRAHYDROPYRANOL. [Link]

-

Grokipedia. Furazabol. [Link]

-

PubChem. 5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol. [Link]

-

chemeurope.com. Furazabol. [Link]

-

wikidoc. (2012, August 9). Furazabol. [Link]

-

Doping Wiki - Fandom. Furazabol. [Link]

-

ResearchGate. (PDF) Synthesis and Biological Activity of Several Modified 5α-Androstanolone Derivatives. [Link]

-

PubMed. Androgen receptor affinity of 5'-acyl furanosteroids. [Link]

-

PMC. Biological Activity and Structural Diversity of Steroids Containing Aromatic Rings, Phosphate Groups, or Halogen Atoms. [Link]

-

ResearchGate. (PDF) Synthesis and pharmacological activity of 17-amino-5α-androstane-3-ol derivatives. [Link]

- Google Patents. CN102964417A - Synthetic method of 17-hydroxy tetrahydropyran ether steroid.

-

PubMed. Androgenic activity of highly purified 5alpha-androstane and 5alpha-androstan-17beta-ol. [Link]

-

ResearchGate. A review of the chemistry, biological action, and clinical applications of Anabolic-Androgenic steroids. [Link]

-

PubMed. Synthesis of deuterium-labeled 5 alpha-androstane-3 alpha, 17 beta-diol and its 17 beta-glucuronide. [Link]

-

PubMed. Tissue Selectivity and Potential Clinical Applications of Trenbolone (17beta-hydroxyestra-4,9,11-trien-3-one): A Potent Anabolic Steroid With Reduced Androgenic and Estrogenic Activity. [Link]

-

PMC. Targeting the Androgen Receptor with Steroid Conjugates: Miniperspective. [Link]

-

MDPI. Steroids Bearing Heteroatom as Potential Drugs for Medicine. [Link]

-

Bentham Science Publishers. (2024, February 27). Anabolic Androgenic Steroids: A Review. [Link]

-

Wikipedia. List of androgens and anabolic steroids. [Link]

-

PMC. Chemistry and Structural Biology of Androgen Receptor. [Link]

-

PMC. Analysis of Interdomain Interactions of the Androgen Receptor. [Link]

-

Frontiers. (2019, May 28). Androgen Receptor-Directed Molecular Conjugates for Targeting Prostate Cancer. [Link]

-

PubMed. (2015, January 1). 17β-trenbolone, an anabolic-androgenic steroid as well as an environmental hormone, contributes to neurodegeneration. [Link]

Sources

- 1. 5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol | C24H36N2O3 | CID 102285894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Furazabol - Wikipedia [en.wikipedia.org]

- 4. ovid.com [ovid.com]

- 5. CN102964417A - Synthetic method of 17-hydroxy tetrahydropyran ether steroid - Google Patents [patents.google.com]

- 6. Targeting the Androgen Receptor with Steroid Conjugates: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Furazabol | 1239-29-8 | >98% [smolecule.com]

- 9. Androgenic activity of highly purified 5alpha-androstane and 5alpha-androstan-17beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Furazabol [chemeurope.com]

- 11. Danazol - Wikipedia [en.wikipedia.org]

- 12. DANAZOL - Danazol [products.sanofi.us]

- 13. Danazol: MedlinePlus Drug Information [medlineplus.gov]

- 14. researchgate.net [researchgate.net]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Furazabol - wikidoc [wikidoc.org]

- 17. doping.fandom.com [doping.fandom.com]

Comprehensive Physicochemical Profiling of 5α-Androstanol[2,3-c]furazan-17β-tetrahydropyranol: Solubility, Stability, and Formulation Dynamics

Executive Summary

The compound 5α-androstanol[2,3-c]furazan-17β-tetrahydropyranol (CAS: 4975-12-6), frequently referred to in literature as Furazabol THP ether, represents a highly complex steroidal architecture[1]. Characterized by a rigid hydrophobic androstane backbone, an electron-withdrawing 1,2,5-oxadiazole (furazan) heterocycle, and an acid-labile tetrahydropyranyl (THP) ether protecting group, this molecule presents unique challenges and opportunities in drug development. This whitepaper provides an in-depth technical analysis of its solubility dynamics, pH-dependent stability kinetics, and the self-validating experimental methodologies required to accurately profile its physicochemical behavior.

Structural Profiling & Chemical Causality

To understand the macroscopic behavior of this compound, we must deconstruct its molecular topology. The molecule's physicochemical properties are dictated by three distinct domains:

-

The 5α-Androstane Core: Lacking any polar functional groups on the A, B, and C rings, this rigid hydrocarbon skeleton drives the molecule's extreme lipophilicity (Computed XLogP3 ~5.2)[1]. This massive hydrophobic bulk fundamentally limits aqueous solvation.

-

The [2,3-c]Furazan Ring: The 1,2,5-oxadiazole ring fused at the 2,3-position is electron-withdrawing and highly stable under physiological conditions[2]. Unlike pyrazole-fused steroids (e.g., stanozolol) which possess an acidic N-H proton, the furazan ring is strictly non-ionizable. This lack of a protonation/deprotonation site means the compound's solubility cannot be enhanced via pH manipulation (salt formation).

-

The 17β-Tetrahydropyranyl (THP) Ether: The THP group is an acetal that masks the 17β-hydroxyl group. While it offers excellent stability against strongly basic reaction conditions, organometallics, and acylating reagents[3], it acts as a pharmacokinetic "prodrug" moiety. Because the attachment of the THP ring introduces a new chiral center at the C2 position of the pyran ring, the synthesized compound exists as a mixture of two diastereomers (epimers). This stereochemical reality is critical for analytical scientists, as it typically manifests as a broadened or split "twin peak" during high-performance liquid chromatography (HPLC) analysis.

Solubility Dynamics & Formulation Strategies

Because the furazan ring is non-ionizable and the 17β-OH is masked by the lipophilic THP ether, the molecule is practically insoluble in aqueous media. Solvation requires overcoming the high crystal lattice energy and the hydrophobic effect.

Quantitative Solubility Profile

| Solvent / Environment | Dielectric Constant (ε) | Estimated Solubility | Formulation Utility |

| Water (pH 7.4) | 80.1 | < 0.01 mg/mL | Unsuitable for direct dissolution |

| 0.1N HCl (pH 1.2) | ~80.0 | < 0.01 mg/mL | Rapid degradation occurs |

| Ethanol | 24.5 | ~ 25.0 mg/mL | Co-solvent for lipid formulations |

| PEG 400 | 12.4 | ~ 15.0 mg/mL | Surfactant/Carrier matrix |

| DMSO | 46.7 | > 50.0 mg/mL | Analytical stock preparation |

Causality in Formulation: To achieve therapeutic bioavailability, researchers must bypass standard aqueous buffers. The most effective strategies involve Self-Microemulsifying Drug Delivery Systems (SMEDDS) using lipid excipients, or complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , which encapsulates the lipophilic androstane core while presenting a hydrophilic exterior to the aqueous bulk.

Stability Kinetics & Degradation Pathways

The stability of this compound is entirely dictated by the pH of its environment, specifically targeting the 17β-THP ether.

Acid-Catalyzed THP Hydrolysis

The THP ether is highly susceptible to acidic hydrolysis[4]. In the gastric environment (pH 1.2 - 2.0), the ether oxygen is rapidly protonated. This induces heterolytic C-O bond cleavage, generating a resonance-stabilized oxocarbenium intermediate. Subsequent nucleophilic attack by water yields the free 17β-hydroxy steroid and 2-hydroxytetrahydropyran, which rapidly tautomerizes into 5-hydroxypentanal[4].

Acid-catalyzed THP ether deprotection mechanism yielding the free 17β-alcohol.

Furazan Ring Integrity

Conversely, the 1,2,5-oxadiazole ring is robust. While furazan derivatives can be synthesized via the cyclic-dehydration of glyoxime, the formed ring is stable to standard oxidative conditions and physiological heat[2]. It will only degrade under extreme, non-physiological reductive environments (e.g., catalytic hydrogenation).

pH-Dependent Degradation Kinetics

| pH Environment | Simulated Fluid | Estimated Half-Life (t1/2) at 37°C | Primary Degradant |

| pH 1.2 | Gastric Fluid (SGF) | < 15 minutes | 17β-OH Steroid + 5-Hydroxypentanal |

| pH 4.5 | Fasted Intestinal | ~ 4-6 hours | 17β-OH Steroid + 5-Hydroxypentanal |

| pH 7.4 | Blood Plasma | > 72 hours (Stable) | None |

| pH 9.0 | Basic Buffer | > 72 hours (Stable) | None |

Experimental Methodologies (Self-Validating Systems)

To accurately profile this compound, standard protocols must be modified. The following workflows are designed as self-validating systems, ensuring that analytical artifacts do not skew kinetic data.

Protocol 1: Thermodynamic Solubility Assessment

Causality: Traditional UV-Vis spectroscopy fails here due to colloidal suspensions of the highly lipophilic steroid scattering light, leading to false-positive solubility readings. We utilize ultracentrifugation and HPLC to ensure only true solvated molecules are quantified.

-

Saturation: Add excess solid compound to 1.0 mL of the target vehicle (e.g., pH 7.4 buffer + 10% HP-β-CD).

-

Equilibration: Agitate via rotary mixing at 37°C for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation (Critical Step): Ultracentrifuge the sample at 20,000 × g for 30 minutes. Do not rely on standard syringe filters, as the lipophilic steroid will irreversibly bind to the filter membrane, artificially lowering the measured concentration.

-

Quantification: Dilute the supernatant 1:10 in mobile phase (e.g., 80:20 Acetonitrile:Water) and analyze via HPLC-UV at 220 nm.

Protocol 2: pH-Degradation Kinetics & Mass Balance

Causality: When sampling from a highly acidic buffer (pH 1.2), the degradation will continue inside the HPLC autosampler vial while waiting for injection. A chemical quench is mandatory to freeze the kinetic state.

Self-validating experimental workflow for pH-dependent degradation kinetics.

-

Initiation: Spike 10 µL of a 10 mM DMSO stock into 990 µL of pre-warmed (37°C) SGF (pH 1.2). Keeping DMSO ≤1% prevents co-solvent dielectric suppression of the hydrolysis rate.

-

Sampling: At intervals (0, 15, 30, 60, 120 min), extract 100 µL aliquots.

-

Quenching (Critical Step): Immediately discharge the 100 µL aliquot into a vial containing 100 µL of cold 0.5 M Sodium Bicarbonate (NaHCO₃). This instantly neutralizes the acid, halting THP cleavage[4].

-

Chromatography: Inject onto a C18 column. Ensure the integration method accounts for the diastereomeric twin peaks of the parent THP ether.

-

Self-Validation: Calculate the molar mass balance. The molar loss of the parent THP ether must equal the molar appearance of the free 17β-hydroxy degradant. A mass balance < 95% indicates secondary degradation pathways (e.g., furazan ring opening) or precipitation.

Conclusion

The 5α-androstanol[2,3-c]furazan-17β-tetrahydropyranol molecule is a masterclass in steric and electronic design. While its furazan ring provides robust metabolic stability and high lipophilicity, its THP ether acts as a highly pH-sensitive trigger. Successful formulation and analytical profiling require a deep understanding of acetal kinetics, rigorous control of stereochemical chromatography, and the implementation of self-validating, quenched experimental workflows.

References

-

5alpha-Androstanol(2,3)furazan-17beta-tetrahydropyranol | C24H36N2O3 - PubChem , National Institutes of Health (NIH),[Link][1]

-

Furazan - Wikipedia , Wikipedia, The Free Encyclopedia, [Link][2]

-

Tetrahydropyranyl Ethers , Organic Chemistry Portal,[Link][3]

Sources

Engineering Anabolism and Thrombolysis: A Technical Whitepaper on the Therapeutic Applications of Furazan-Based Steroids

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Steroidal Pharmacology Division

Executive Summary

The integration of heterocyclic rings into steroidal backbones represents a sophisticated strategy in medicinal chemistry to modulate pharmacokinetics, receptor affinity, and tissue selectivity. Among these, furazan-based steroids—characterized by the fusion of a 1,2,5-oxadiazole (furazan) ring to the steroidal A-ring—offer a highly specialized pharmacological profile. Originally developed in the late 1960s, the prototypical molecule 1 (17α-methyl-5α-androstano[2,3-c][1,2,5]oxadiazol-17β-ol) has demonstrated significant potential beyond traditional anabolism[1].

This whitepaper provides an in-depth mechanistic analysis of furazan-steroids, dissecting their unique receptor binding kinetics, evaluating their disputed hypolipidemic claims, and outlining self-validating experimental protocols for assessing their proven fibrinolytic and antiproliferative applications.

Structural Pharmacology & Mechanistic Causality

The defining feature of furazan-based steroids is the2, a five-membered heterocyclic aromatic compound containing one oxygen and two nitrogen atoms[2]. When fused to the 2,3-position of the dihydrotestosterone (DHT) backbone, this ring fundamentally alters the molecule's interaction with the cytosolic Androgen Receptor (AR).

The Causality of Receptor Affinity

The AR ligand-binding domain (LBD) relies heavily on3 to stabilize the receptor-ligand complex[3]. The furazan ring introduces a specific steric bulk and electron-withdrawing nature that optimizes this hydrophobic fit, inducing a conformational change that rapidly dissociates heat shock proteins (HSPs). Furthermore, because the A-ring is structurally blocked by the heterocycle, the molecule is highly resistant to aromatase enzymes, rendering it practically4[4].

Furazan-steroid mediated androgen receptor signaling and gene transcription.

Therapeutic Applications & Efficacy Data

Fibrinolytic and Thrombolytic Enhancement

A critical differentiator of furazan-steroids is their profound impact on the coagulo-fibrinolytic system. Long-term administration in animal models has been shown to significantly increase 5 in both blood plasma and lung tissue[5]. This enhancement effectively reduces susceptibility to lactic acidosis-induced pulmonary thrombosis, positioning furazan derivatives as potential adjunctive therapies in severe thrombotic disorders[5].

Oncology: Antiproliferative Activity

Recent innovations in heterocyclic steroid synthesis have expanded the utility of the furazan scaffold into oncology. By synthesizing steroids with fused [1,2,5]oxadiazolo[3,4-b]pyrazine fragments, researchers have developed compounds exhibiting high against breast (MCF7) and prostate (22Rv1) cancer cells. The efficacy of these furazano-pyrazine derivatives is comparable to established chemotherapeutics like abiraterone acetate.

Deconstructing the Hypolipidemic Controversy

Historically, furazabol was marketed in Japan under claims that it acted as an 6 capable of treating atherosclerosis[6]. However, rigorous pharmacological scrutiny reveals this to be a mechanistic artifact. The 17α-alkylation required for oral bioavailability stimulates hepatic lipase, which aggressively degrades high-density lipoprotein (HDL)[7]. The observed reduction in total cholesterol is merely a byproduct of this7, which actually worsens the LDL/HDL ratio and increases cardiovascular risk[7]. Drug developers must decouple the true fibrinolytic benefits from these hepatotoxic lipid artifacts.

Quantitative Data Summarization

To facilitate structural-activity relationship (SAR) analysis, the following table synthesizes the pharmacological profiles of key heterocyclic steroids.

Table 1: Comparative Pharmacological Profile of Heterocyclic Steroids

| Compound | Heterocyclic Modification | Anabolic:Androgenic Ratio | Primary Therapeutic Target | Hepatotoxicity Risk |

| Furazabol | 1,2,5-oxadiazole (Furazan) | High | Cachexia, Fibrinolysis | High (17α-alkylated) |

| Stanozolol | Pyrazole | High | Angioedema, Muscle Wasting | High (17α-alkylated) |

| Furazano-pyrazine analogs | [1,2,5]oxadiazolo[3,4-b]pyrazine | N/A (Antagonist profile) | MCF7 / 22Rv1 Cancer Cells | Low (Non-alkylated) |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, evaluating the true cardiovascular impact of furazan-steroids requires isolating plasminogen activator activity from confounding hepatic lipid artifacts. The following protocol establishes a self-validating system for quantifying in vivo fibrinolytic enhancement.

Protocol: In Vivo Evaluation of Fibrinolytic Enhancement

Rationale & Causality: We utilize a tissue-extraction methodology rather than relying solely on whole-blood assays. Whole plasma contains circulating plasmin inhibitors that can mask the true upregulation of plasminogen activators. By isolating the euglobulin fraction and directly extracting lung tissue, we can correlate systemic plasma activity with the actual physiological source of the enzyme, proving direct drug efficacy rather than acute stress responses.

Step-by-Step Methodology:

-

Dosing & Administration: Administer the furazan-steroid (e.g., 0.04 to 1 mg/rat/day) via controlled oral gavage to a Wistar rat model for a duration of 3 months to achieve steady-state pharmacokinetics.

-

Tissue & Plasma Harvesting: Following the dosing period, extract blood via cardiac puncture into sodium citrate tubes. Immediately excise the lungs, wash in cold saline, and homogenize in a potassium thiocyanate buffer to solubilize tissue-bound plasminogen activators.

-

Euglobulin Fractionation: Acidify the blood plasma to pH 5.9 using acetic acid and incubate at 4°C to precipitate the euglobulin fraction. Centrifuge and resuspend the pellet in a borate buffer. Causality Check: This step isolates the activators from circulating antiplasmins.

-

Fibrin Plate Assay: Apply aliquots of both the lung extract and the plasma euglobulin fraction onto standard plasminogen-rich fibrin plates. Incubate at 37°C for 18 hours.

-

Quantification & Validation: Measure the area of the lysis zones (mm²). A highly significant positive correlation between the plasma activator activity and the pulmonary tissue activator content validates that the furazan treatment enhances circulating activity specifically by upregulating activator synthesis in the lungs.

Step-by-step workflow for evaluating in vivo fibrinolytic enhancement.

Future Directions in Drug Development

The primary barrier to the clinical resurgence of furazan-based steroids is the hepatotoxicity associated with 17α-alkylation. Future drug development must focus on synthesizing non-methylated furazan derivatives (such as furaguno analogs) or utilizing advanced lipid-nanoparticle (LNP) delivery systems to bypass first-pass hepatic metabolism. Furthermore, the exceptional antiproliferative data from furazano-pyrazine derivatives suggests that the furazan steroidal scaffold should be heavily investigated as a foundation for next-generation, targeted oncological therapies.

References

- Source: smolecule.

- Source: wikipedia.

- Source: wikipedia.

- Structural characteristics of anabolic androgenic...

- Source: thieme-connect.

- Source: osi.

- Furazabol - chemeurope.

- Investigations on Steroids. VI. Pharmacological Studies. (2). Endocrinological Properties and Acute Toxicity of 17β-Hydroxy-17α-methyl-5α-androstano[2, 3-c]furazan (Androfurazanol)

Sources

- 1. Furazabol - Wikipedia [en.wikipedia.org]

- 2. Furazan - Wikipedia [en.wikipedia.org]

- 3. ovid.com [ovid.com]

- 4. Investigations on Steroids. VI. Pharmacological Studies. (2). Endocrinological Properties and Acute Toxicity of 17β-Hydroxy-17α-methyl-5α-androstano[2, 3-c]furazan (Androfurazanol) [jstage.jst.go.jp]

- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.de]

- 6. Buy Furazabol | 1239-29-8 | >98% [smolecule.com]

- 7. Furazabol [chemeurope.com]

Application Note: Advanced Analytical Strategies for the Detection of Furazadrol Metabolites in Urine

Executive Summary & Mechanistic Background

Furazadrol ([1',2']isoxazolo[4',5':2,3]-5α-androstan-17β-ol) and its structural isomer isofurazadrol (IF) are synthetic designer anabolic androgenic steroids (AAS) frequently detected in illicit dietary supplements[1]. From an analytical perspective, Furazadrol presents a unique challenge: the isoxazole ring fused to the steroid A-ring confers exceptional metabolic stability[2]. Unlike classical AAS, which undergo predictable A-ring reduction (e.g., 3-keto-4-ene structures reducing to 3α-hydroxy-5α/β metabolites), the Furazadrol nucleus resists these standard degradation pathways. Consequently, conventional GC-MS screening methods targeting typical steroid nuclei often fail to detect its abuse[3].

To overcome this evasion, modern anti-doping and toxicology laboratories must pivot toward targeted metabolic profiling. In vivo studies demonstrate that Furazadrol is predominantly excreted as Phase II glucuronide and sulfate conjugates[2]. By isolating their specific Phase I hydroxylated aglycones following controlled enzymatic hydrolysis—or by targeting the intact conjugates directly via LC-MS/MS—we can achieve high-confidence detection with limits of detection (LOD) as low as 0.2 ng/mL[1].

Metabolic Profiling & Target Selection

Understanding the biotransformation of Furazadrol is critical for selecting the correct analytical targets. Cytochrome P450-mediated Phase I metabolism yields several highly diagnostic hydroxylated isomers. The major confirmed Phase I metabolites include 4α-hydroxyfurazadrol (4α-HF) and 16α-hydroxy oxidised furazadrol (16α-HOF)[1]. These aglycones are subsequently conjugated by UDP-glucuronosyltransferases (UGTs) into 17-glucuronides, which represent the primary urinary excretion products[2].

Metabolic pathways of Furazadrol yielding Phase I aglycones and Phase II conjugates.

Quantitative Data & Analyte Specifications

To streamline targeted acquisition, the following table summarizes the key analytical targets, their relative abundances, and estimated sensitivities based on recent in vivo profiling[1].

| Target Metabolite | Metabolic Phase | Relative Abundance | Primary Ionization / Adduct | Est. LOD (ng/mL) |

| Isofurazadrol (IF) | Phase I (Aglycone) | Major | [M+H]⁺ | 0.2 |

| 4α-Hydroxyfurazadrol (4α-HF) | Phase I (Aglycone) | Major | [M+H]⁺ | 0.2 |

| 16α-Hydroxy oxidised furazadrol | Phase I (Aglycone) | Major | [M+H]⁺ | 0.2 |

| Furazadrol (F) | Phase I (Aglycone) | Minor | [M+H]⁺ | 0.2 |

| Furazadrol 17-glucuronide | Phase II (Conjugate) | Major | [M+H]⁺ / [M-H]⁻ | N/A |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) prior to hydrolysis, we establish a continuous chain of custody for extraction efficiency. A successful run must yield an IS recovery of >70%, confirming the absence of enzymatic inhibition or catastrophic matrix effects.

Self-validating sample preparation workflow for the extraction of Furazadrol metabolites.

System Suitability & Hydrolysis

Causality Note: We specifically utilize Escherichia coli β-glucuronidase rather than Helix pomatia extract. H. pomatia contains secondary sulfatase and oxidative enzymes that can induce structural artifacts in sensitive designer steroids. E. coli provides clean, targeted cleavage of the 17β-glucuronide linkage[3].

-

Aliquot 2.0 mL of the homogenized urine sample into a clean glass test tube.

-

Spike with 20 μL of d3-Testosterone internal standard (10 μg/mL) to monitor system recovery[4].

-

Add 2.0 mL of 0.1 M sodium phosphate buffer (pH 6.8) to optimize the enzymatic microenvironment.

-

Introduce 100 μL of E. coli β-glucuronidase solution (150 units/mL).

-

Incubate in a water bath at 65 °C for exactly 2 hours[1].

Orthogonal Solid Phase Extraction (SPE)

Causality Note: Oasis WAX (Weak Anion Exchange) is selected for its mixed-mode retention mechanism. The basic nature of the sorbent retains acidic urinary interferences, while the neutral/basic steroidal aglycones are selectively eluted, drastically reducing ion suppression in downstream LC-MS analysis[1].

-

Conditioning: Pass 2 mL of LC-MS grade methanol followed by 2 mL of HPLC-grade water through the 3 cc Oasis WAX cartridge.

-

Loading: Apply the hydrolyzed urine sample at a controlled flow rate of 1 mL/min.

-

Washing: Sequentially wash with 2 mL of 0.1 M aqueous NaOH, 2 mL of 0.1 M sodium phosphate buffer (pH 7.4), and 2 mL of HPLC-grade water. (Causality: The alkaline wash ionizes and locks acidic matrix components onto the WAX sorbent).

-

Elution: Elute the target metabolites using 2 mL of Methanol:Ethyl Acetate:Diethylamine (25:25:1, v/v/v). The diethylamine disrupts secondary interactions, ensuring optimal recovery (41–79%) of the hydroxylated metabolites[1].

-

Drying: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 60 °C.

Instrumental Acquisition Parameters

Option A: LC-HRMS/MS (Preferred for Underivatized Targets)

-

Reconstitute the dried residue in 200 µL of 0.1% aqueous formic acid:methanol (95:5 v/v).

-

Ionization: Positive mode electrospray ionization (ESI+).

-

Acquisition: Utilize a high-resolution accurate-mass (HRMS) platform (e.g., LTQ-Orbitrap) to monitor the [M+H]⁺ precursor ions of IF, 4α-HF, and 16α-HOF within a strict 5 ppm mass tolerance[3].

Option B: GC-MS (For Structural Cross-Validation)

-

To the dried residue, add 50 µL of MSTFA/NH₄I/dithiothreitol (1000:2:1.5, v/v/w)[3].

-

Incubate at 60 °C for 20 minutes to synthesize enol-TMS and ether-TMS derivatives.

-

Acquisition: Inject 1 µL into a GC-MS equipped with a cross-linked polymethylsiloxane capillary column (e.g., HP-1, 25 m × 0.2 mm × 0.11 μm). The intact isoxazole ring will yield highly diagnostic fragmentation patterns distinct from endogenous steroids[4].

Conclusion

The detection of Furazadrol requires a fundamental departure from traditional steroid screening. By leveraging the specific Phase I biotransformations (hydroxylation at the 4α and 16α positions) and employing targeted E. coli enzymatic hydrolysis followed by mixed-mode SPE, laboratories can achieve robust, self-validating detection of this designer AAS.

References

- The in vivo metabolism of Furazadrol in greyhounds (PubMed / Drug Testing and Analysis).

- In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses (ResearchGate / Journal of Pharmaceutical and Biomedical Analysis).

- Orastan-A: Structural elucidation and detection in urine (Recent Advances In Doping Analysis).

- Anabolic steroids detected in bodybuilding dietary supplements – a significant risk to public health (Elements System).

Sources

Application Note: Enzymatic Hydrolysis and Extraction Protocol for Furazadrol Conjugates in Biological Matrices

Target Audience: Analytical Chemists, Forensic Toxicologists, and Anti-Doping Scientists Application Area: Sports Doping Control, Pharmacokinetics, and Steroid Metabolism

Mechanistic Background & Rationale

Furazadrol ([1',2']isoxazolo[4',5':2,3]-5α-androstan-17β-ol) is a synthetic designer anabolic-androgenic steroid (AAS) characterized by an isoxazole ring fused to the steroid A-ring. This structural modification provides significant metabolic stability and potent anabolic activity, making it a target of abuse in both human and equine sports[1].

Because furazadrol is highly lipophilic, it undergoes extensive Phase I and Phase II metabolism to facilitate renal excretion. In vivo studies in greyhounds and thoroughbred racehorses demonstrate that furazadrol is excreted almost exclusively as Phase II conjugates—specifically, 17-glucuronides and 17-sulfates[2],[1]. The primary Phase I markers—isofurazadrol (IF), 4α-hydroxyfurazadrol (4α-HF), and 16α-hydroxy oxidised furazadrol (16α-HOF)—are locked within these bulky, highly polar conjugate complexes[2].

To detect these markers via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or LC-MS/MS, the β -glycosidic and sulfate ester bonds must be enzymatically cleaved.

Fig 1: Furazadrol phase II conjugation pathways and targeted enzymatic hydrolysis mechanisms.

Causality in Enzyme Selection

The choice of hydrolysis enzyme dictates the integrity of the analytical result. Historically, crude Helix pomatia (snail) juice was used for its dual glucuronidase and sulfatase activity. However, this protocol explicitly rejects H. pomatia in favor of a dual-purified enzyme approach.

The Causality:

-

Prevention of Artifacts: H. pomatia extracts contain promiscuous oxidoreductases that can artificially convert 3β-hydroxy-5-ene steroids into 3-keto-4-ene steroids, creating false positives.

-

Targeted Cleavage: We utilize purified Escherichia coli β -glucuronidase and Pseudomonas aeruginosa arylsulfatase (PaS). PaS possesses superior selectivity for sulfated steroid metabolites without collateral backbone modification[1],[3]. E. coli β -glucuronidase is highly efficient at cleaving the specific 17β-glucuronide bonds of furazadrol metabolites[2].

Table 1: Enzyme Selection and Mechanistic Causality

| Enzyme Source | Target Conjugate | Optimal pH | Causality / Advantage |

| Escherichia coli | β -Glucuronides | 6.8 - 7.0 | High specificity; lacks secondary sulfatase/steroid-converting activities. |

| Pseudomonas aeruginosa | Sulfate Esters | 7.0 - 7.5 | Superior selectivity for steroid sulfates; prevents structural artifact formation. |

| Helix pomatia (Avoid) | Mixed (Gluc/Sulf) | 5.0 - 5.5 | High risk of steroid degradation or artifact formation (e.g., oxidation). |

The Self-Validating Protocol Architecture

To ensure Trustworthiness , this protocol is designed as a self-validating system. A common failure point in anti-doping analysis is false negatives caused by enzyme inhibition (due to urine matrix effects) or thermal degradation of the enzyme.

By spiking the raw urine with Conjugated Internal Standards (CIS) —specifically d3 -testosterone- β -D-glucuronide and d4 -androsterone-3-sulfate—before hydrolysis, the subsequent detection of the free d3 -testosterone and d4 -androsterone acts as an internal binary switch. If the LC-MS/MS detects the free deuterated markers at expected recovery rates, the hydrolysis was thermodynamically and catalytically successful. If they are absent, the hydrolysis failed, and the sample is automatically flagged as invalid.

Required Reagents

-

Enzymes: Purified E. coli β -glucuronidase (>100,000 U/mL) and P. aeruginosa arylsulfatase.

-

Buffers: 0.8 M Sodium Phosphate Buffer (pH 7.0); 10% Potassium Carbonate buffer (pH 9.0).

-

Internal Standards (CIS): d3 -testosterone- β -D-glucuronide, d4 -androsterone-3-sulfate.

-

SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 3cc/60mg).

Fig 2: Workflow for the self-validating enzymatic hydrolysis and extraction of furazadrol metabolites.

Step-by-Step Methodology

Step 1: Aliquoting and Internal Validation Setup

-

Transfer 2.0 mL of homogenized urine into a clean glass borosilicate tube.

-

Spike the sample with 20 μ L of the CIS working solution (containing 1 μ g/mL of d3 -testosterone-glucuronide and d4 -androsterone-sulfate). Causality: This ensures every individual sample validates its own enzymatic cleavage efficiency.

Step 2: Microenvironmental pH Optimization

-

Add 1.0 mL of 0.8 M Sodium Phosphate buffer (pH 7.0) to the urine.

-

Vortex for 10 seconds. Verify the pH is between 6.8 and 7.2 using a micro-pH probe. Causality: E. coli β -glucuronidase undergoes rapid conformational degradation at pH < 5.5, losing its catalytic efficacy. Maintaining pH 7.0 ensures optimal activity for both the glucuronidase and the PaS.

Step 3: Enzymatic Cleavage

-

Add 50 μ L of E. coli β -glucuronidase and 50 μ L of P. aeruginosa arylsulfatase to the buffered urine.

-

Gently swirl to mix (do not vortex vigorously to avoid enzyme denaturation).

-

Incubate in a water bath at 50°C for 1.5 hours. Causality: 50°C provides the optimal kinetic energy for E. coli enzyme activity without denaturing the tertiary structure of the proteins.

Step 4: Reaction Quenching and Solid-Phase Extraction (SPE)

-

Remove tubes from the water bath and cool to room temperature (quenches the reaction).

-

Add 250 μ L of 10% Potassium Carbonate buffer to adjust the pH to ~9.0. Causality: This keeps the neutral steroidal phase I metabolites un-ionized (maximizing SPE retention) while ionizing acidic matrix interferences so they wash through the column.

-

Condition the SPE cartridge with 2 mL Methanol, followed by 2 mL HPLC-grade water.

-

Load the hydrolyzed sample onto the cartridge at a flow rate of 1 mL/min.

-

Wash with 2 mL of 5% Methanol in water to remove polar matrix components.

-

Elute the target phase I metabolites with 2 mL of 100% Methanol.

Step 5: Reconstitution

-

Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute in 100 μ L of initial LC mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid) for LC-HRMS/MS injection.

Data Interpretation & Expected Results

Following successful hydrolysis (validated by the recovery of free d3 -testosterone and d4 -androsterone), the LC-MS/MS system should be monitored for the primary Phase I markers of furazadrol.

Based on controlled administration studies[2],[1], the following detection windows and targets are expected:

Table 2: Target Furazadrol Metabolites Post-Hydrolysis

| Metabolite | Chemical Name | Conjugate Origin | Detection Window |

| Furazadrol (F) | [1',2']isoxazolo[4',5':2,3]-5α-androstan-17β-ol | Glucuronide / Sulfate | 8 - 12 h |

| Isofurazadrol (IF) | [1',2']isoxazolo[4',3':2,3]-5α-androstan-17β-ol | Glucuronide | 12 - 24 h |

| 4α-HF | 4α-hydroxyfurazadrol | Glucuronide | 30 - 36 h |

| 16α-HOF | 16α-hydroxy oxidised furazadrol | Glucuronide | 30 - 36 h |

Note: 16α-HOF liberated by glucuronide hydrolysis serves as the most reliable marker for the long-term detection of furazadrol misuse[2].

References

-

Waller, C. C., McLeod, M. D., et al. (2021). "The in vivo metabolism of Furazadrol in greyhounds." Drug Testing and Analysis, 13(10), 1749-1757.[Link]

-

McLeod, M. D., et al. (2016). "In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses." Journal of Pharmaceutical and Biomedical Analysis, 124, 255-263.[Link]

-

Cawley, A., & McLeod, M. D. (2017). "A review of designer anabolic steroids in equine sports." Drug Testing and Analysis, 9(9), 1310-1322.[Link]

Sources

Application Notes and Protocols for Studying the Anabolic Effects of Furazadrol in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers on the utilization of animal models to investigate the anabolic properties of Furazadrol, a synthetic anabolic-androgenic steroid (AAS). While clinical studies on Furazadrol are limited, preclinical research using robust animal models is essential to elucidate its mechanisms of action, efficacy, and safety profile.[1] These notes offer a detailed framework for experimental design, encompassing the selection of appropriate animal models, administration protocols, and a suite of validated methodologies for assessing anabolic outcomes, including muscle hypertrophy, protein synthesis, and body composition changes. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reproducible, high-quality data. All procedures are presented with a strong emphasis on ethical considerations and animal welfare.

Introduction to Furazadrol and the Imperative for Preclinical Assessment

Furazadrol is a synthetic, orally active anabolic-androgenic steroid structurally related to stanozolol.[2] It has been marketed for its purported ability to increase lean muscle mass and strength with a favorable anabolic-to-androgenic ratio.[3] However, a comprehensive understanding of its physiological effects, particularly its direct impact on skeletal muscle and overall body composition, remains to be fully elucidated through controlled scientific investigation. Animal models are indispensable tools for this purpose, providing a means to study the compound's effects in a whole-organism context, which is not possible through in vitro studies alone.[4]

The primary objectives for studying Furazadrol in animal models are:

-

To quantify its anabolic effects on skeletal muscle mass and fiber size.

-

To determine its impact on body composition, specifically the accrual of lean mass versus fat mass.

-

To elucidate the underlying molecular mechanisms and signaling pathways through which it exerts its effects.

-

To establish a dose-response relationship for its anabolic activity.

-

To assess its safety profile and potential off-target effects.

Strategic Selection of Animal Models

The choice of animal model is a critical determinant of the translational relevance of the research. For studying the anabolic effects of compounds like Furazadrol, rodent models, particularly rats and mice, are well-established and offer numerous advantages.

Table 1: Comparison of Rodent Models for Anabolic Research

| Feature | Mouse (e.g., C57BL/6) | Rat (e.g., Sprague-Dawley, Wistar) | Justification and Causality |

| Genetic Manipulation | Extensive availability of transgenic and knockout strains. | More limited compared to mice. | Mice are ideal for mechanistic studies where specific genes involved in muscle growth pathways can be manipulated to understand the compound's mechanism of action. |

| Handling and Dosing | Smaller size can make repeated oral dosing more challenging. | Larger size facilitates easier handling and oral gavage.[5][6] | For straightforward efficacy and dose-ranging studies, the larger size of rats can be advantageous for consistent and less stressful compound administration. |

| Muscle Mass | Smaller muscle mass can make subtle changes harder to detect. | Larger muscle mass allows for more robust detection of hypertrophic changes. | The greater muscle mass in rats provides a larger dynamic range for measuring changes in muscle size and strength. |

| Cost and Housing | Generally lower cost for purchase and housing. | Higher cost compared to mice. | The choice may be influenced by budgetary constraints, with mice being a more economical option for large-scale screening studies. |

| Translational Relevance | Well-established models for muscle physiology and disease.[7][8] | Widely used in toxicology and pharmacology studies, with extensive historical data.[9] | Both models have demonstrated translational relevance. The choice should be aligned with the specific research question. |

Recommendation: For initial efficacy and dose-finding studies, the Sprague-Dawley rat is recommended due to its larger size, ease of handling for oral administration, and extensive use in pharmacological research. For mechanistic studies investigating specific signaling pathways, the C57BL/6 mouse is the model of choice due to the availability of genetic tools.

Ethical Considerations in Animal Experimentation

All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all study designs.[10][11]

-

Replacement: Justify the use of animals and confirm that no non-animal alternatives exist for the proposed research questions.

-

Reduction: Use the minimum number of animals necessary to obtain statistically significant results. This requires careful statistical planning and power analysis.[4]

-

Refinement: All procedures should be refined to minimize any potential pain, suffering, or distress to the animals.[4][11] This includes using appropriate handling techniques, anesthesia for invasive procedures, and establishing humane endpoints.[4]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee before the commencement of any experiments.[10]

Experimental Design and Furazadrol Administration Protocol

A well-controlled experimental design is crucial for obtaining reliable and interpretable data.

Experimental Groups

A typical study design would include the following groups:

-

Vehicle Control: Receives the administration vehicle only. This group serves as the baseline for normal growth and physiological parameters.

-

Furazadrol Treatment Groups: At least three dose levels (low, medium, high) should be included to establish a dose-response relationship.

-

Positive Control (Optional but Recommended): A well-characterized anabolic agent, such as testosterone propionate, can be included to validate the experimental model and assays.

Furazadrol Administration

Furazadrol is orally active.[2] Oral gavage is a precise method for delivering a specific dose.[5][6]

Protocol 1: Oral Administration of Furazadrol via Gavage in Rats

-

Preparation of Dosing Solution:

-

Determine the appropriate vehicle. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) or corn oil.

-

Prepare the Furazadrol suspension at the desired concentrations for each dose group. Ensure the suspension is homogenous by vortexing or sonicating before each use.

-

-

Animal Handling and Gavage Procedure:

-

Handle the rats gently to minimize stress.[4]

-

Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.[5][6]

-

Administer the designated volume of the vehicle or Furazadrol suspension directly into the stomach.

-

The volume administered should be appropriate for the size of the animal (typically 5-10 mL/kg for rats).

-

-

Dosing Schedule:

-

Administer the treatment once daily for a period of 4-8 weeks to allow for measurable changes in muscle mass and body composition.

-

Assessment of Anabolic Effects

A multi-faceted approach should be employed to comprehensively evaluate the anabolic effects of Furazadrol.

In Vivo Assessment of Muscle Function

In vivo muscle function tests provide a non-invasive way to assess changes in muscle strength throughout the study.[7][12]

Protocol 2: Grip Strength Test in Rats

-

Apparatus: A grip strength meter equipped with a wire grid.

-

Procedure:

-

Allow the rat to grasp the wire grid with its forelimbs.

-

Gently pull the rat backward by the tail in a horizontal plane until its grip is released.

-

The meter will record the peak force exerted.

-

Perform three to five measurements per animal and record the average.

-

This test can be performed at baseline and at regular intervals throughout the study.

-

Body Composition Analysis

Non-invasive imaging techniques are invaluable for longitudinally tracking changes in lean and fat mass.[1][13][14][15][16]

Table 2: Non-Invasive Body Composition Analysis Techniques

| Technique | Principle | Advantages | Disadvantages |

| Dual-Energy X-ray Absorptiometry (DEXA) | Differential attenuation of two X-ray beams to distinguish bone, fat, and lean tissue. | Provides bone mineral density in addition to fat and lean mass. | Requires anesthesia. |

| Quantitative Magnetic Resonance (qMR) | Measures the relaxation properties of hydrogen nuclei in different tissues.[14][15] | Does not require anesthesia for conscious animals, rapid analysis.[14][15] | Higher initial equipment cost. |

| Micro-Computed Tomography (µCT) | X-ray imaging to create 3D reconstructions of the body.[13][16] | High resolution, can differentiate between subcutaneous and visceral fat. | Requires anesthesia, exposure to ionizing radiation. |

| Time-Domain Nuclear Magnetic Resonance (TD-NMR) | Measures the relaxation times of protons in fat, lean tissue, and free fluids.[1] | Rapid, non-invasive, and does not require anesthesia.[1] | Provides whole-body composition without regional information. |

Recommendation: For longitudinal studies, qMR or TD-NMR are preferred due to their non-invasive nature and lack of need for anesthesia.

Post-Mortem Analysis of Skeletal Muscle

At the end of the study, detailed analysis of specific muscles provides critical information on hypertrophy at the tissue and cellular level.

Protocol 3: Muscle Excision and Histological Analysis

-

Euthanasia and Muscle Dissection:

-

At the study endpoint, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Carefully dissect specific muscles of interest, such as the tibialis anterior, gastrocnemius, and soleus.[7][8]

-

Blot the muscles dry and record their wet weight. Normalize muscle weight to the animal's body weight or tibia length to account for differences in overall size.

-

-

Histological Processing:

-

Fix a portion of the muscle in 10% neutral buffered formalin or freeze it in isopentane cooled by liquid nitrogen for cryosectioning.

-

Embed the fixed tissue in paraffin and cut transverse sections (5-10 µm).

-

Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general muscle morphology.[17][18]

-

-

Muscle Fiber Cross-Sectional Area (CSA) Analysis:

-

Capture digital images of the H&E-stained sections.

-

Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers.[17][18][19]

-

Analyze at least 100 fibers per muscle sample to obtain a representative average CSA. An increase in the average CSA is a direct indicator of muscle hypertrophy.[18][19]

-

Biochemical Markers of Protein Synthesis

Muscle protein synthesis (MPS) is the fundamental process driving muscle hypertrophy.[20][21]

Protocol 4: Western Blot Analysis of Protein Synthesis Signaling Pathways

-

Protein Extraction:

-

Homogenize frozen muscle samples in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membranes with primary antibodies against key proteins in the mTORC1 signaling pathway, which is a central regulator of muscle protein synthesis.[22][23] Key targets include:

-

Phospho-mTOR (Ser2448) and total mTOR

-

Phospho-p70S6K (Thr389) and total p70S6K

-

Phospho-4E-BP1 (Thr37/46) and total 4E-BP1

-

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the signaling pathway. An increase in the phosphorylation of these proteins indicates an upregulation of protein synthesis.[24]

-

Visualization of Key Pathways and Workflows

Anabolic Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by anabolic agents, leading to muscle protein synthesis.

Caption: Furazadrol binding to the androgen receptor initiates a signaling cascade leading to muscle hypertrophy.

Experimental Workflow

This diagram outlines the key steps in a typical preclinical study evaluating the anabolic effects of Furazadrol.

Sources

- 1. mdc-berlin.de [mdc-berlin.de]

- 2. researchgate.net [researchgate.net]

- 3. Histological Aspects of Skeletal Muscle Fibers Splitting of C57BL/6NCrl Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. ANABOLIC-ANDROGENIC STEROIDS AND COGNITIVE EFFORT DISCOUNTING IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]

- 11. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Quantitative body composition analysis in awake mice and rats by magnetic resonance relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rapid in vivo whole body composition of rats using cone beam μCT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A new web-based method for automated analysis of muscle histology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. journals.humankinetics.com [journals.humankinetics.com]

- 22. Cellular mechanisms regulating protein synthesis and skeletal muscle hypertrophy in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Signaling Pathways That Control Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular regulation of human skeletal muscle protein synthesis in response to exercise and nutrients: a compass for overcoming age-related anabolic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis, Characterization, and Application of Deuterated Furazadrol (d3) for LC-MS/MS Anti-Doping Analysis

Introduction & Rationale

Furazadrol is a synthetic designer anabolic-androgenic steroid (AAS) frequently detected in illicit sports supplements. Although its nomenclature implies the presence of a furazan (1,2,5-oxadiazole) ring, structural elucidation of commercial "Furazadrol" supplements has revealed that the active pharmaceutical ingredient is primarily an isoxazole ring fused to the steroidal A-ring ([1',2']isoxazolo[4',5':2,3]-5α-androstan-17β-ol) [1]. Due to its potent bioactivity and potential for performance enhancement, it is strictly prohibited by the World Anti-Doping Agency (WADA).

In forensic toxicology and anti-doping laboratories, the definitive identification and quantification of Furazadrol and its phase I metabolites (e.g., 16α-hydroxy oxidised furazadrol) rely on Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) [2]. However, analyzing trace steroids in complex biological matrices like equine or human urine is plagued by matrix-induced ion suppression and variable solid-phase extraction (SPE) recoveries. To establish a self-validating analytical system, a stable isotope-labeled internal standard (SIL-IS) is strictly required.

This protocol details the de novo synthesis of 16,16,17α-d3-Furazadrol . By strategically placing deuterium atoms at the C16 and C17 positions, the resulting internal standard is both chemically and metabolically stable, ensuring absolute quantitative integrity.

Mechanistic Causality: The "Isotopic Locking" Strategy

To serve as a reliable internal standard, deuterium atoms must not undergo back-exchange with hydrogen in aqueous physiological matrices or during aggressive sample preparation (e.g., enzymatic hydrolysis at pH 5.5).

-

Regioselective H/D Exchange: The protons at the C16 position of a 17-ketosteroid are highly acidic due to keto-enol tautomerization. By refluxing the 17-ketone precursor in deuterated methanol (MeOD) with sodium methoxide (NaOMe), we drive the equilibrium toward complete exchange, yielding a 16,16-d2 intermediate.

-

Stereoselective Reduction & Isotopic Locking: The 16,16-d2-ketone is subsequently reduced using sodium borodeuteride (NaBD4). The bulky hydride (deuteride) attacks from the less hindered α-face, stereoselectively yielding the desired 17β-hydroxyl group while installing a third deuterium at the 17α position.

-

Causality of Stability: Crucially, the conversion of the C17 ketone to an alcohol permanently abolishes the keto-enol tautomerization at C16. This effectively "locks" the deuterium atoms in place, rendering them entirely non-exchangeable in aqueous media. Furthermore, a +3 Da mass shift ensures no interference from the natural M+2 isotopic envelope of the unlabeled analyte.

Synthetic Workflow

Figure 1: Step-by-step synthetic pathway for the generation of 16,16,17α-d3-Furazadrol.

Experimental Protocols

Protocol 1: Synthesis of the Isoxazole Scaffold (Intermediate 3)

Note: The choice of solvent in this step is critical. Using ethanol results in a 1:10 mixture of isoxazole isomers. Pyridine ensures regioselective formation of the desired [4',5':2,3] isomer [1].

-

Formylation: Dissolve 5.0 g of 5α-androstane-3,17-dione in 50 mL of anhydrous toluene. Add 2.5 equivalents of ethyl formate and 2.0 equivalents of sodium methoxide (NaOMe). Stir under nitrogen at room temperature for 12 hours to yield 2-hydroxymethylene-5α-androstane-3,17-dione.

-

Cyclization: Isolate the intermediate and dissolve 3.0 g in 35 mL of anhydrous pyridine. Add 1.5 equivalents of hydroxylamine hydrochloride (NH2OH·HCl).

-

Reflux the mixture at 115 °C for 3 hours.

-

Evaporate the pyridine under reduced pressure, reconstitute in water, and extract with tert-butyl methyl ether (TBME). Wash the organic layer with 1M HCl to remove residual pyridine, dry over Na2SO4, and concentrate to yield the [1',2']isoxazolo[4',5':2,3]-5α-androstan-17-one scaffold.

Protocol 2: Base-Catalyzed H/D Exchange (Intermediate 4)

-

Dissolve 1.0 g of the isoxazolo-17-one scaffold in 20 mL of deuterated methanol (MeOD, 99.8% D).

-

Add a catalytic amount of NaOMe (0.1 equivalents).

-

Reflux the solution under a dry argon atmosphere for 24 hours. The strong base catalyzes the enolization at C16, allowing the vast molar excess of deuterium in the solvent to replace the hydrogen atoms.

-

Cool to room temperature. Do not use aqueous workup here, as it will cause back-exchange. Proceed directly to the next step in the same pot.

Protocol 3: Stereoselective Deuteride Reduction (Final Product 5)

-

Chill the MeOD reaction mixture from Protocol 2 to 0 °C in an ice bath.

-

Slowly add 2.0 equivalents of sodium borodeuteride (NaBD4, 99% D) in small portions to control hydrogen gas evolution.

-

Stir at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 2 hours. The hydride equivalent (deuteride) attacks the sterically less hindered α-face of the steroid, pushing the resulting hydroxyl group into the desired β-equatorial position.

-

Quench the reaction carefully with deuterium oxide (D2O), followed by a few drops of deuterated acetic acid (CD3COOD) to neutralize the base.

-

Extract with ethyl acetate, dry, and purify via flash chromatography (Hexane/Ethyl Acetate 7:3) to yield pure 16,16,17α-d3-Furazadrol.

Analytical Validation & Application

To validate the synthesized SIL-IS, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) must be utilized to confirm isotopic purity and the absence of back-exchange.

Table 1: Physicochemical and MS Properties of Synthesized d3-Furazadrol

| Parameter | Value | Causality / Analytical Significance |

| Chemical Formula | C20H26D3NO2 | Incorporates 3 non-exchangeable deuterium atoms. |

| Monoisotopic Mass | 318.2386 Da | +3 Da mass shift prevents isotopic overlap with the natural M+2 isotopic peak of the unlabeled analyte. |

| Precursor Ion[M+H]+ | m/z 319.24 | Primary target for positive mode ESI-LC-MS/MS. |

| Isotopic Purity (d3) | > 99% | Ensures minimal contribution to the unlabeled d0 transition (m/z 316.22), preventing false-positive doping violations. |

| Retention Time Shift | < 0.05 min | Co-elutes perfectly with unlabeled Furazadrol, ensuring identical matrix suppression effects during ionization. |

LC-MS/MS Sample Preparation Workflow

The synthesized d3-Furazadrol is highly stable and can be spiked directly into raw urine samples prior to enzymatic hydrolysis, acting as an absolute recovery standard throughout the entire anti-doping workflow [3].

Figure 2: Routine anti-doping sample preparation workflow utilizing d3-Furazadrol as the internal standard.

References

-

Schänzer, W., et al. "New steroids on the 'supplement' market: 17β-hydroxy-5α-androstano[3,2-c]isoxazole and 17β-hydroxy-5α-androstano[2,3-d]isoxazole." Recent Advances in Doping Analysis. German Sport University Cologne. Available at: [Link][1]

-

Waller, C. C., et al. "In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses." Journal of Pharmaceutical and Biomedical Analysis, 2016. Available at:[Link][2]

-

Friedel, A., et al. "Evaluation of Androgenic Activity of Nutraceutical-Derived Steroids Using Mammalian and Yeast in Vitro Androgen Bioassays." Analytical Chemistry, 2011. Available at: [Link][3]

Sources

Receptor Binding Affinity Assays for 5α-Androstanol[2,3-c]furazan-17β-tetrahydropyranol: Protocols and Mechanistic Insights

Introduction & Pharmacological Context

5α-Androstanol[2,3-c]furazan-17β-tetrahydropyranol (commonly known as Furazadrol-THP ether or Orastan-A) is a synthetic designer anabolic-androgenic steroid (AAS) characterized by a furazan ring fused to the steroidal A-ring and a tetrahydropyranyl (THP) ether protecting group at the 17β-position[1].

From a structural biology perspective, the 17β-hydroxyl group is an absolute requirement for anchoring androgenic ligands to the Androgen Receptor (AR) ligand-binding domain via critical hydrogen bonding. The bulky THP ether creates severe steric hindrance, effectively abolishing direct AR binding. Consequently, this compound functions as a prodrug . In vivo, the THP ether is cleaved via acidic or enzymatic hydrolysis to yield the active metabolite, Furazadrol (17β-OH), which exerts potent AR agonism[2].

To accurately evaluate the pharmacodynamics of this compound, in vitro receptor binding assays must be designed to independently assess both the parent THP-ether (to validate its inert prodrug status) and the active 17β-OH metabolite (to quantify its intrinsic binding affinity).

Figure 1: Prodrug activation pathway of Furazadrol-THP ether and subsequent AR signaling.

Experimental Design & Rationale (Self-Validating System)

A competitive radiometric binding assay using rat ventral prostate cytosol is the gold standard for assessing AR affinity[3]. As a Senior Application Scientist, I mandate the following design choices to ensure experimental trustworthiness and causality:

-

Radioligand Selection ([³H]R1881): Endogenous androgens like [³H]DHT are rapidly metabolized in vitro and bind nonspecifically to contaminating plasma proteins like Sex Hormone-Binding Globulin (SHBG). We utilize [³H]R1881 (Methyltrienolone) because it is metabolically stable and exhibits high, specific affinity for the AR[4].

-

Progesterone Receptor (PgR) Masking: R1881 exhibits known off-target cross-reactivity with the PgR. To ensure the radioactive signal is exclusively AR-derived, we co-incubate the assay with a 500-fold molar excess of Triamcinolone Acetonide (TA) . TA selectively saturates PgR sites without interfering with AR binding[4].

-

Receptor Stabilization: The unliganded AR is highly susceptible to proteolytic degradation and conformational collapse. We utilize sodium molybdate in the homogenization buffer to stabilize the AR-heat shock protein (HSP90) heterocomplex prior to ligand binding[5].

Step-by-Step Methodology: Competitive Radioligand Binding Assay

Reagent & Buffer Preparation

-

TEDG Homogenization Buffer: Prepare 10 mM Tris-HCl (pH 7.4) containing 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% (v/v) glycerol, and 1 mM sodium molybdate. Rationale: EDTA chelates metalloproteases, DTT maintains reducing conditions for critical AR cysteine residues, and glycerol prevents protein aggregation.

-

Dextran-Coated Charcoal (DCC) Suspension: Suspend 1% (w/v) activated charcoal and 0.1% (w/v) Dextran T-70 in TEDG buffer. Stir at 4°C for 2 hours prior to use.

Cytosol Preparation (AR Source)

-

Obtain ventral prostates from male Sprague-Dawley rats castrated 24 hours prior to harvest. Rationale: Castration depletes endogenous androgens, maximizing the availability of unoccupied AR binding sites[3].

-

Mince the tissue and homogenize in 3 volumes of ice-cold TEDG buffer using a Polytron homogenizer (3 bursts of 10 seconds).

-

Ultracentrifuge the homogenate at 105,000 × g for 60 minutes at 4°C.

-

Carefully extract the supernatant (cytosol). Determine protein concentration via Bradford assay and dilute to ~2.0 mg/mL[5].

Assay Incubation

-

In glass borosilicate tubes, prepare the following reaction mixture (total volume 500 µL):

-

Controls: Include a "Total Binding" tube (vehicle only) and a "Non-Specific Binding" (NSB) tube containing a 1,000-fold excess (1 µM) of unlabeled R1881[5]. Include Dexamethasone as a weak-binder negative control[6].

-

Incubate the tubes at 4°C for 16–20 hours. Rationale: This extended incubation at low temperature allows the competitive binding to reach equilibrium without degrading the receptor[6].

Separation & Quantification

-

Add 200 µL of ice-cold DCC suspension to each tube to separate bound from free radioligand. Rationale: The dextran acts as a molecular sieve; small free steroids enter the charcoal pores and are adsorbed, while the large AR-ligand complexes remain in the supernatant[5].

-

Vortex briefly and incubate on ice for exactly 10 minutes.

-

Centrifuge at 3,000 × g for 15 minutes at 4°C to pellet the charcoal.

-

Decant the supernatant into scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

Figure 2: Competitive radiometric binding assay workflow for Androgen Receptor affinity.

Data Analysis & Quantitative Presentation

Specific binding is calculated by subtracting the DPM of the NSB tubes from the total DPM of the sample tubes. Data should be subjected to Scatchard analysis to determine the equilibrium dissociation constant ( Kd ) and receptor density ( Bmax ).

To evaluate the test compounds, plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 (concentration inhibiting 50% of [³H]R1881 binding). The Relative Binding Affinity (RBA) is calculated as:

RBA(%)=(IC50 of Test CompoundIC50 of Reference (R1881))×100Table 1: Representative Quantitative Binding Data (Expected Profile)

Note: Data reflects the structure-activity relationship (SAR) principles of the prodrug vs. active metabolite paradigm.

| Compound | IC50 (nM) | RBA (%) | Mechanistic Classification |

| [³H]R1881 (Reference) | ~1.0 | 100.0 | Synthetic high-affinity agonist[6] |

| DHT (Endogenous) | ~1.2 | ~85.0 | Endogenous high-affinity agonist |